![molecular formula C5H10O5 B7802256 L-Lyxopyranose CAS No. 36562-42-2](/img/structure/B7802256.png)
L-Lyxopyranose
Overview
Description
L-lyxopyranose is an L-lyxose in cyclic pyranose form.
Scientific Research Applications
Conformational Behavior in Phases :
- L-Lyxopyranose exhibits distinct conformational preferences in different phases, crucial for understanding interactions with biological targets and improving its use as a therapeutic agent. This was demonstrated through rotational and NMR spectroscopies, comparing structural preferences in gas and solution phases (Calabrese et al., 2019).
Glycosyltransferase Inhibitors :
- L-Lyxopyranose derivatives have been synthesized as potential glycosyltransferase inhibitors. This research is significant for understanding the role of glycans in protein function and developing methods for carbohydrate synthesis (Komor et al., 2014).
Synthesis and Biological Evaluation :
- The synthesis of unsaturated exomethylene lyxopyranonucleoside analogues and their evaluation for antiviral and cytostatic activities have been explored. This research is pivotal in the development of biologically active agents (Tzioumaki et al., 2009).
Modeling of Aldopentose Pyranose Rings :
- Computational modeling (MM3) has been used to study the ring conformations of L-Lyxopyranose. This research aids in understanding molecular structures and is in good agreement with NMR and crystallographic results (Dowd et al., 2002).
Oligonucleotide Systems :
- Studies on the pentopyranosyl-(4′2′)-oligonucleotide family, including L-Lyxopyranose, have shown that they are highly efficient Watson-Crick base-pairing systems. This research is significant for understanding chemical properties related to RNA building blocks (Reck et al., 2001).
Computational Studies of NMR Chemical Shifts :
- Computational studies have been conducted on the NMR chemical shifts of L-Lyxopyranose, providing insights into the molecular structures and chemical shifts of carbohydrates (Taubert et al., 2005).
Synthesis of Glycosidase Inhibitor Precursors :
- Research on the synthesis of D-lyxo-hexos-5-ulose, a precursor to glycoprocessing inhibitors, from methyl alpha-D-lyxopyranoside has been explored, highlighting the process of developing inhibitors for glycosidase (O'Brien et al., 2001).
properties
IUPAC Name |
(3R,4R,5S)-oxane-2,3,4,5-tetrol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-AEQNFAKKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](C(O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331417 | |
Record name | L-Lyxopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36562-42-2 | |
Record name | L-Lyxopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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